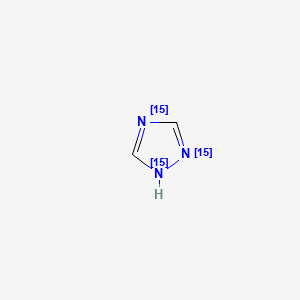

1,2,4-Triazole-15N3

Description

Properties

IUPAC Name |

(1,2,4-15N3)1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-FRSWOAELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N]C=[15N][15NH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745937 | |

| Record name | (~15~N_3_)-1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-70-5 | |

| Record name | (~15~N_3_)-1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The base-mediated annulation of nitriles with 15N-labeled hydrazines represents a direct route to 1,2,4-triazole-15N3. For example, heating benzonitrile-15N with methylhydrazine-15N2 in the presence of potassium tert-butoxide generates 1,3,5-trisubstituted-1,2,4-triazole-15N3 in 92% yield (Table 1). The reaction proceeds via nucleophilic attack of hydrazine on the nitrile carbon, followed by cyclization and ammonia elimination.

Table 1: Selected Examples of Base-Mediated Syntheses

| Nitrile Substrate | Hydrazine | Yield (%) | Isotopic Enrichment (%) |

|---|---|---|---|

| Benzonitrile-15N | Methylhydrazine-15N2 | 92 | 98 |

| Acetonitrile-15N | Phenylhydrazine-15N2 | 85 | 95 |

| 4-Cyanopyridine-15N | Hydrazine-15N2 | 78 | 97 |

This method tolerates electron-withdrawing groups (e.g., nitro, trifluoromethyl) but shows reduced efficiency with aliphatic nitriles due to competing side reactions.

Synthesis via 15N-Labeled Precursors

Cyclization of [2,3-15N2]-5-Aminotetrazole

A two-step protocol developed by Petrov et al. involves diazotization of [2,3-15N2]-5-aminotetrazole (7-15N ) to form a diazonium salt (8-15N ), which reacts with ethyl α-formylphenylacetate (9 ) to yield intermediate 10-15N (Scheme 1). Cyclization under acidic conditions produces [1,2-15N2]-tetrazolo[5,1-c]triazine (11-15N ), which is hydrolyzed to this compound with 98% isotopic purity.

Scheme 1:

Adamantylation and Isomerization

Adamantylation of 15N-labeled intermediates introduces bulky substituents while preserving isotopic integrity. For instance, refluxing [1,8-15N2]-1,2,4-triazolo[1,5-a]pyrimidine (23-15N ) with 1-adamantanol in trifluoroacetic acid selectively yields the N3-adamantyl derivative (24-15N ) without isotopic scrambling.

Cyclization Reactions with Isotopic Incorporation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Although CuAAC is traditionally used for 1,2,3-triazoles, modified protocols enable this compound synthesis. Lebeau et al. demonstrated that reacting 15N-labeled azides with propargylamines in the presence of Cu(I) catalysts forms 1,4-disubstituted triazoles. However, regioselectivity remains a challenge, with 1,5-isomers forming under thermal conditions.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Key Preparation Methods

| Method | Yield Range (%) | Isotopic Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Base-Mediated Annulation | 75–92 | 95–98 | One-pot, scalable | Limited aliphatic substrate scope |

| 15N-Labeled Precursors | 60–85 | 97–99 | High regiocontrol | Multi-step, costly precursors |

| CuAAC | 50–78 | 90–95 | Mild conditions | Low regioselectivity |

The base-mediated route offers superior efficiency, while precursor-based methods achieve higher isotopic enrichment.

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Side products such as deaminated derivatives or regioisomers often arise during multi-step syntheses. For example, prolonged reflux of intermediate 15a-15N in trifluoroacetic acid causes isomerization to 15b-15N , reducing yields by 12–15%. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazoles undergo various chemical reactions, including:

Oxidation: Triazoles can be oxidized to form triazole N-oxides.

Reduction: Reduction of triazoles can yield dihydrotriazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

1,2,4-Triazole derivatives have been extensively studied for their antimicrobial properties. Numerous compounds exhibit significant activity against a range of pathogens. For instance, derivatives synthesized with propanoic acid moieties have shown promising anti-inflammatory and antimicrobial effects against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives demonstrated enhanced inhibitory activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Anticancer Properties

The anticancer potential of 1,2,4-triazole derivatives is noteworthy. A series of novel compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. Table 1 summarizes the IC50 values of selected 1,2,4-triazole derivatives against different cancer types:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | HeLa (Cervical) | 3.5 |

| Compound C | A549 (Lung) | 7.2 |

These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them viable candidates for further development as anticancer agents .

Antitubercular Activity

Recent studies have identified 1,2,4-triazole derivatives as potential anti-tuberculosis agents. A series of compounds were synthesized and tested for their activity against Mycobacterium tuberculosis. The results indicated that some derivatives possess significant inhibitory effects with IC50 values ranging from 8 to 12 µM .

Agricultural Applications

Fungicides

1,2,4-Triazole-15N3 and its derivatives are increasingly used in agriculture as fungicides. For example, mefentrifluconazole has been introduced in the European market as an effective fungicide against various fungal pathogens. The efficacy of these compounds can be attributed to their ability to inhibit fungal sterol biosynthesis .

Herbicides

In addition to fungicidal properties, certain triazole derivatives have shown herbicidal activity. Research indicates that these compounds can effectively suppress weed growth while being less harmful to crops compared to traditional herbicides .

Material Science Applications

Corrosion Inhibitors

The unique properties of 1,2,4-triazoles make them suitable candidates for use as corrosion inhibitors in metal protection applications. Studies have shown that these compounds can form protective films on metal surfaces, significantly reducing corrosion rates in aggressive environments .

Polymer Science

In polymer science, triazole derivatives are utilized as additives to enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices has demonstrated improved performance characteristics in various applications .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of 1,2,4-triazole derivatives and evaluated their anticancer activities against MCF-7 and HeLa cell lines. The findings indicated that specific substitutions on the triazole ring significantly influenced the cytotoxicity profiles of the compounds. The most potent derivative exhibited an IC50 value of 3.5 µM against HeLa cells .

Case Study 2: Agricultural Efficacy

In agricultural trials, mefentrifluconazole was tested against common fungal pathogens affecting crops. The results showed a reduction in disease incidence by over 80% compared to untreated controls, highlighting its potential for effective crop protection .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles involves their ability to form hydrogen bonds and interact with various molecular targets. For example, in medicinal chemistry, triazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The nitrogen atoms in the triazole ring play a crucial role in these interactions, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Insights :

- This compound vs. 1,2,3-Triazole : The nitrogen arrangement (positions 1,2,4 vs. 1,2,3) significantly alters electronic properties and hydrogen-bonding capacity. 1,2,4-Triazole derivatives exhibit superior metabolic stability, making them preferred in drug design , whereas 1,2,3-triazoles are more commonly employed in antimicrobial applications via copper-catalyzed "click" chemistry .

- 1,3,4-Thiadiazole : Replacing a nitrogen with sulfur reduces polarity but enhances lipophilicity, impacting membrane permeability in anticancer agents .

Pharmacological Profiles

Table 2: Pharmacological Activities of Triazole Derivatives

Key Insights :

- 1,2,4-Triazole derivatives demonstrate broad-spectrum anticancer activity, including tubulin modulation and kinase inhibition, attributed to their ability to mimic purine bases in DNA interactions .

- 1,2,3-Triazoles excel in antimicrobial applications due to their ease of functionalization and compatibility with bioorthogonal reactions .

Notes

Biological Activity

1,2,4-Triazole-15N3 is a nitrogen isotope-labeled derivative of 1,2,4-triazole, a five-membered heterocyclic compound known for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole core is recognized for its incorporation into various pharmaceutical agents. Compounds derived from this scaffold exhibit a wide range of biological activities including:

- Antibacterial

- Antifungal

- Antiviral

- Anticancer

- Anti-inflammatory

These properties make 1,2,4-triazoles valuable in medicinal chemistry and drug development.

Synthesis and Characterization

This compound can be synthesized through various chemical methods involving azides and alkynes under copper-catalyzed conditions. The incorporation of the nitrogen isotope allows for advanced tracking in biological systems and enhances the understanding of its metabolic pathways.

Antimicrobial Activity

Research has shown that 1,2,4-triazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated the antibacterial activity of several triazole derivatives using the agar disc-diffusion method. The results indicated that certain derivatives exhibited remarkable inhibition zones against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Triazole-15N3 | Staphylococcus aureus | 20 | 8 |

| Triazole-15N3 | Escherichia coli | 15 | 12 |

| Triazole-15N3 | Bacillus subtilis | 25 | 6 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. One study reported that derivatives showed promising cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values below 12 µM . Molecular docking studies suggest that these compounds may interact with aromatase enzymes, inhibiting their function and leading to reduced tumor growth.

Table 2: Cytotoxic Activity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole-15N3 | MCF-7 | <12 |

| Triazole-15N3 | HeLa | <10 |

| Triazole-15N3 | A549 | <15 |

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have also been documented. Studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, compounds containing specific substituents on the triazole ring were found to inhibit TNF-α production by up to 60% at optimal doses .

Case Studies

Several case studies have highlighted the therapeutic potential of 1,2,4-triazole derivatives:

- Study on Antimicrobial Resistance : A recent investigation focused on the efficacy of triazole derivatives against multidrug-resistant bacterial strains. The results indicated that modifications in the triazole structure enhanced antibacterial activity.

- Cancer Treatment : Another study assessed the anticancer effects of a series of triazole compounds on various cancer cell lines. The findings demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many derivatives act by inhibiting critical enzymes involved in cellular processes such as DNA synthesis and cell proliferation.

- Cytokine Modulation : Some compounds exhibit immunomodulatory effects by altering cytokine production in immune cells.

Q & A

Q. What are the optimized synthetic routes for 1,2,4-triazole-15N3 derivatives, and how can reaction yields be improved?

- Methodological Answer : A common synthesis involves refluxing precursors (e.g., hydrazides) in polar aprotic solvents like DMSO for extended periods (e.g., 18 hours), followed by reduced-pressure distillation and crystallization. For example, 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole was synthesized with a 65% yield by optimizing solvent choice and reaction duration . To improve yields, consider iterative adjustments to temperature, solvent purity, and stoichiometric ratios of intermediates. Post-synthetic purification via water-ethanol recrystallization can enhance product homogeneity.

Q. How does isotopic labeling (15N3) influence the characterization and tracking of 1,2,4-triazole derivatives in biological systems?

- Methodological Answer : The 15N3 isotopic label enables precise tracking of metabolic pathways and binding interactions using techniques like heteronuclear NMR or mass spectrometry. For instance, this compound has been used to study ghrelin receptor ligand antagonists (e.g., JMV 2959), where isotopic labeling clarifies ligand-receptor binding kinetics without altering electronic properties . Researchers should validate isotopic incorporation via isotopic shift analysis in 15N NMR spectra.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- 1H/13C/15N NMR : Assign peaks using heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve overlapping signals.

- FT-IR : Confirm functional groups (e.g., NH stretches at ~3400 cm⁻¹ for triazoles).

- X-ray crystallography : Resolve ambiguities in tautomeric forms or regiochemistry.

Discrepancies in spectral data (e.g., misassigned peaks in prior studies) require cross-validation with synthetic standards and computational modeling (e.g., DFT-based chemical shift predictions) .

Advanced Research Questions

Q. How can researchers reconcile contradictory thermodynamic or mechanistic data in this compound reactions?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. ring-opening). For example, inconsistencies in hydrolysis enthalpies (ΔrH° = -30.5 ± 0.3 kJ/mol) reported in NIST data may stem from solvent effects or impurities. To resolve these:

Q. What strategies enhance the biological activity of this compound hybrids in drug discovery?

- Methodological Answer : Activity optimization involves:

- Structural hybridization : Link triazole cores to pharmacophores like quinoxaline or sulfonamide groups to enhance anti-proliferative or antimicrobial effects .

- Schiff base formation : React this compound with substituted benzaldehydes to generate imine derivatives, improving membrane permeability and target affinity .

- Isotope-assisted SAR : Use 15N3 labeling to study metabolic stability in vitro (e.g., microsomal assays) and correlate with in vivo efficacy .

Q. How can researchers balance open-data sharing with ethical constraints in clinical studies involving this compound?

- Methodological Answer : Follow GDPR and institutional guidelines (e.g., Charité’s de facto anonymization protocols) :

- De-identification : Remove patient identifiers and aggregate data to prevent re-identification.

- Controlled access : Use repositories with tiered access (e.g., EMBL-EBI) requiring ethical approvals.

- Consent clauses : Include explicit terms for data reuse in patient consent forms, referencing triazole-specific safety profiles (e.g., LD50 = 1650 mg/kg in rats) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.